2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
Overview
Description
- The thiomorpholine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the benzophenone core with thiomorpholine in the presence of a base such as sodium hydride.
Methylation:
- The final step involves the methylation of the benzophenone derivative using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods:
Industrial production of 2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Scientific Research Applications
Chemistry:
- Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology:
- Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine:
- Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry:
- Utilized in the production of specialty polymers and coatings, where its unique structure imparts desirable properties such as UV resistance and mechanical strength.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone typically involves the following steps:
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Formation of the Benzophenone Core:
- The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- 2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are sulfoxides or sulfones.
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Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
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Substitution:
- The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alkoxides; conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive intermediates such as free radicals. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzophenone: Lacks the thiomorpholine ring and methyl groups, making it less reactive in certain applications.
4-Methylbenzophenone: Contains a single methyl group, resulting in different chemical and physical properties.
Thiomorpholine: Lacks the benzophenone core, limiting its use as a photoinitiator.
Uniqueness:
- The presence of both the thiomorpholine ring and methyl groups in 2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone imparts unique chemical reactivity and physical properties, making it more versatile in various applications compared to its similar compounds.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLABIXCZCKLAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642918 | |
Record name | (2,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-73-5 | |
Record name | Methanone, (2,4-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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